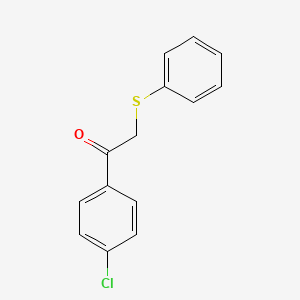

1-(4-Chlorophenyl)-2-(phenylthio)ethanone

Description

1-(4-Chlorophenyl)-2-(phenylthio)ethanone is a sulfur-containing aromatic ketone characterized by a 4-chlorophenyl group and a phenylthioether moiety attached to an ethanone core. Its synthesis involves the reaction of 1-mercapto-3-phenylisoquinoline with 2-bromo-1-(4-chlorophenyl)-2-phenylethanone in ethanol under nitrogen, followed by purification via recrystallization from ether . The crystal structure refinement, performed using SHELX software, confirms the planar geometry of the aromatic rings and the thioether linkage, with C–H···π interactions stabilizing the molecular packing . This compound serves as a precursor for bioactive molecules, particularly in antimicrobial and antiparasitic research.

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-2-phenylsulfanylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClOS/c15-12-8-6-11(7-9-12)14(16)10-17-13-4-2-1-3-5-13/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTVZUQKWCBSTIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-2-(phenylthio)ethanone can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with thiophenol in the presence of a base, followed by oxidation to form the desired ethanone. The reaction typically proceeds under mild conditions, with the use of solvents such as ethanol or methanol.

Industrial Production Methods: In an industrial setting, the production of 1-(4-Chlorophenyl)-2-(phenylthio)ethanone may involve large-scale batch reactions using similar starting materials and conditions. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Chlorophenyl)-2-(phenylthio)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the carbonyl group can yield the corresponding alcohol, 1-(4-Chlorophenyl)-2-(phenylthio)ethanol, using reducing agents like sodium borohydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles including amines, thiols, and alkoxides.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: 1-(4-Chlorophenyl)-2-(phenylthio)ethanol.

Substitution: Derivatives with different substituents on the phenyl ring.

Applications De Recherche Scientifique

1-(4-Chlorophenyl)-2-(phenylthio)ethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mécanisme D'action

The mechanism of action of 1-(4-Chlorophenyl)-2-(phenylthio)ethanone involves its interaction with specific molecular targets. The compound may exert its effects through the inhibition of enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit certain enzymes involved in metabolic processes, thereby affecting cell function and viability.

Comparaison Avec Des Composés Similaires

Key Trends in Substituent Effects

Electron-Withdrawing Groups (Nitro, Chloro):

- Nitro groups on indole (e.g., 1-(5-nitroindol-3-yl)- derivatives) significantly enhance antimalarial activity by improving target affinity .

- Chlorine at the para position (common across all compounds) increases metabolic stability and lipophilicity, aiding membrane penetration .

Heterocyclic Modifications:

- Replacement of phenylthioether with pyrrole () reduces antifungal efficacy compared to econazole, suggesting sulfur linkage is critical for target interaction.

- Triazole-thioether hybrids () may offer dual functionality in antiparasitic applications due to combined hydrogen-bonding and hydrophobic interactions.

Para-Substitution:

Physicochemical Properties

- Thermal Stability: Thioether-linked compounds generally exhibit higher melting points (>150°C) compared to ether or alkyl-linked analogues due to stronger intermolecular interactions .

Activité Biologique

1-(4-Chlorophenyl)-2-(phenylthio)ethanone is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse scientific sources.

Chemical Structure and Synthesis

1-(4-Chlorophenyl)-2-(phenylthio)ethanone can be synthesized through various organic reactions involving phenylthio and chlorophenyl groups. The general synthetic route involves the reaction of 4-chlorobenzoyl chloride with phenylthiol in the presence of a base, leading to the formation of the target compound.

Antimicrobial Properties

Research indicates that 1-(4-Chlorophenyl)-2-(phenylthio)ethanone exhibits notable antimicrobial activity. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound demonstrated moderate antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of 1-(4-Chlorophenyl)-2-(phenylthio)ethanone has also been investigated. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 20 |

| MCF-7 | 25 |

The biological activity of 1-(4-Chlorophenyl)-2-(phenylthio)ethanone is believed to stem from its ability to interact with specific molecular targets within cells. It may act as an enzyme inhibitor or modulate receptor functions, which leads to various biological effects:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

- Receptor Modulation : By binding to specific receptors, it can alter signaling pathways that regulate cell growth and apoptosis.

Case Studies

Several studies have evaluated the biological activity of similar compounds, providing insights into structure-activity relationships (SAR). For instance:

- Thiochroman Derivatives : A study on thiochroman-4-one derivatives revealed that modifications in the sulfur moiety significantly influenced their antileishmanial activity, suggesting a similar potential for thioether-containing compounds like 1-(4-Chlorophenyl)-2-(phenylthio)ethanone .

- Quinone Derivatives : Research on quinone derivatives demonstrated enhanced antibacterial properties when specific functional groups were introduced, indicating that structural modifications can optimize biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.